An In-Depth Technical Guide to Glycine Allyl Ester Hydrochloride
An In-Depth Technical Guide to Glycine Allyl Ester Hydrochloride
This guide provides a comprehensive technical overview of Glycine Allyl Ester Hydrochloride, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. The structure of this document is designed to logically present the core chemical properties, synthesis, analysis, and applications of this versatile compound, supported by field-proven insights and authoritative references.
Introduction and Core Compound Identity
Glycine Allyl Ester Hydrochloride is the hydrochloride salt of the allyl ester of glycine, the simplest proteinogenic amino acid. Its structure combines the fundamental amino acid backbone with a reactive allyl group protecting the carboxylic acid. This feature makes it particularly valuable in multi-step organic syntheses, especially in peptide chemistry, where the allyl group serves as a readily cleavable protecting group.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient and shelf-stable reagent for laboratory use.[3][]
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference(s) |
| IUPAC Name | prop-2-enyl 2-aminoacetate;hydrochloride | [5] |
| Synonyms | Allyl glycinate hydrochloride | [5] |
| CAS Number | 144156-16-1 | [5][6] |
| Molecular Formula | C₅H₁₀ClNO₂ | [5][6] |
| Molecular Weight | 151.59 g/mol | [5][6] |
| Canonical SMILES | C=CCOC(=O)CN.Cl | [5] |
| InChI Key | GWTWGBWCBFNEEB-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Understanding the physicochemical properties of Glycine Allyl Ester Hydrochloride is critical for its effective storage, handling, and application in experimental design.
Table 2: Key Physicochemical Data
| Property | Description | Reference(s) |
| Appearance | White to off-white or yellow solid/powder. | [7] |
| Melting Point | Data not consistently reported. For comparison, Glycine Benzyl Ester HCl melts at 138-140 °C. | [] |
| Solubility | Soluble in water and other polar solvents. The hydrochloride form enhances aqueous solubility. | [] |
| Stability | Stable under recommended storage conditions (cool, dry, tightly sealed). Susceptible to hydrolysis. | [7][8] |
| pKa | Not specifically reported, but the amino group's pKa is expected to be similar to other glycine esters (approx. 7.7 for the ethyl ester). |
Stability and Degradation Profile
The primary degradation pathway for Glycine Allyl Ester Hydrochloride in aqueous solutions is the hydrolysis of the ester bond.[8] This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 4), the reaction is generally slow. The ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water.[8]
-
Base-Catalyzed Hydrolysis : Under neutral to alkaline conditions (pH > 7), hydrolysis is significantly more rapid. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of glycine and allyl alcohol.[8]
Senior Application Scientist's Note: The pronounced instability in basic solutions is a crucial consideration. All aqueous stock solutions should be prepared fresh and, if storage is necessary, buffered to an acidic pH (e.g., pH 3-5) and stored at low temperatures (2-8 °C) to minimize degradation.
The workflow for assessing the stability of this compound is critical for formulation development.
Caption: Logical workflow for a comprehensive stability study.[8]
Synthesis and Purification
Glycine Allyl Ester Hydrochloride can be prepared through several established synthetic routes. The choice of method often depends on the starting materials, scale, and desired purity.
Method 1: Fischer Esterification of Glycine
This direct approach involves reacting glycine with excess allyl alcohol under acidic conditions, typically generated by thionyl chloride (SOCl₂) or by bubbling HCl gas.
Experimental Protocol:
-
Suspend glycine (1.0 eq) in anhydrous allyl alcohol (5-10 fold excess).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting glycine is consumed.
-
Cool the reaction mixture to room temperature and remove the excess allyl alcohol under reduced pressure.
-
Triturate the resulting crude oil or solid with cold diethyl ether to induce precipitation/crystallization.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Glycine Allyl Ester Hydrochloride.
Senior Application Scientist's Note: The use of thionyl chloride is advantageous as it reacts with allyl alcohol to form HCl in situ, which catalyzes the esterification, and the byproducts (SO₂ and HCl) are volatile. Ensuring anhydrous conditions is key to maximizing yield, as water can hydrolyze the ester product.[9]
Method 2: Synthesis from Boc-Protected Glycine
This method is common in peptide synthesis workflows and involves coupling N-Boc-glycine with allyl alcohol, followed by deprotection of the Boc group.
Experimental Protocol:
-
Dissolve N-Boc-glycine (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a coupling agent such as DCC or EDC·HCl (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate in vacuo.
-
Purify the crude Boc-glycine allyl ester by column chromatography (silica gel, ethyl acetate/hexanes).
-
Dissolve the purified ester in a suitable solvent (e.g., dioxane or ethyl acetate) and add an excess of HCl (e.g., 4M HCl in dioxane) to remove the Boc group.
-
Stir for 1-2 hours at room temperature, then remove the solvent under reduced pressure to obtain the final hydrochloride salt.
Caption: Comparative workflows for the synthesis of Glycine Allyl Ester Hydrochloride.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR): While a published spectrum for Glycine Allyl Ester Hydrochloride is not readily available, the expected chemical shifts (in D₂O) can be predicted based on similar structures like the ethyl and methyl esters.[10]
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (Glycine α-protons) | ~3.9 - 4.1 | Singlet (s) | 2H |
| -O-CH₂- (Allyl) | ~4.6 - 4.8 | Doublet (d) | 2H |
| =CH- (Allyl) | ~5.8 - 6.0 | Multiplet (m) | 1H |
| =CH₂ (Allyl, terminal) | ~5.2 - 5.4 | Multiplet (m) | 2H |
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
|---|---|---|---|
| 3100 - 2600 | N⁺-H Stretch | Broad absorption, characteristic of the ammonium salt. | |
| ~1750 | C=O Stretch | Strong, sharp peak from the ester carbonyl group. | |
| ~1640 | C=C Stretch | Weak to medium absorption from the allyl double bond. |
| ~1200 | C-O Stretch | Strong absorption from the ester C-O bond. | |
Mass Spectrometry (MS): Under soft ionization techniques like Electrospray Ionization (ESI), the expected ion would be the protonated free base (Allyl glycinate, C₅H₉NO₂, MW: 115.13).
-
Expected [M+H]⁺: m/z = 116.1
Applications in Research and Development
Peptide Synthesis
The primary application of Glycine Allyl Ester Hydrochloride is as a protected amino acid building block in peptide synthesis.[11] The allyl ester is an effective protecting group for the C-terminus or for the side chains of acidic amino acids like aspartic and glutamic acid.[1][2]
Key Advantages of Allyl Protection:
-
Orthogonality: The allyl group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[12][13] This orthogonality is crucial for complex synthetic strategies, such as the on-resin synthesis of cyclic or branched peptides.[13]
-
Mild Cleavage: It can be selectively removed under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[12] This prevents damage to sensitive functional groups elsewhere in the peptide.
-
No Bulky Byproducts: The cleavage reaction does not generate reactive carbocations, minimizing side reactions.[1]
Synthesis of Unnatural Amino Acids
Glycine esters serve as versatile starting materials for the synthesis of more complex and unnatural α-amino acids through the alkylation of their enolates or corresponding imines.[14][15] The allyl ester provides a stable yet removable handle during these synthetic transformations.
Safety and Handling
Glycine Allyl Ester Hydrochloride requires careful handling in a laboratory setting. It is classified as a potential irritant.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[19][20] Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][18]
-
Fire Hazards: The compound is combustible. In a fire, it may decompose to produce toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[16]
-
First Aid:
References
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PubChem. (n.d.). Prop-2-en-1-yl 2-aminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). Glycine allyl ester hydrochloride. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Williams, A., & Lucas, E. C. (1966). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 99(2), 275–282. Retrieved from [Link]
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Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 185-201. Retrieved from [Link]
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Hay, R. W., & Porter, L. J. (1967). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B: Physical Organic, 1261-1265. Retrieved from [Link]
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Buckingham, D. A., Davis, C. E., & Sargeson, A. M. (1970). Cobalt(III)-promoted hydrolysis of glycine ethyl ester. Journal of the American Chemical Society, 92(21), 6159–6170. Retrieved from [Link]
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Huayuan World. (2025). Glycine allyl ester hydrochloride. Retrieved from [Link]
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Portland Press. (1966). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal. Retrieved from [Link]
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Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
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AWS. (2020). 20 Amino Acid Kit - SAFETY DATA SHEET. Retrieved from [Link]
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Inazu, T., et al. (1998). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Journal of Peptide Science, 4(5), 323-331. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3416-3428. Retrieved from [Link]
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Kadereit, D., et al. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 6(4), 347-350. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
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PubChem. (n.d.). Glycine lauryl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Welch Materials. (2025). Analytical Method for 18 Amino Acids. Retrieved from [Link]
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Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(10), 4067-4076. Retrieved from [Link]
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NIST. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved from [Link]
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CORE. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation. Retrieved from [Link]
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Molbase. (n.d.). glycine allyl ester. Retrieved from [Link]
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